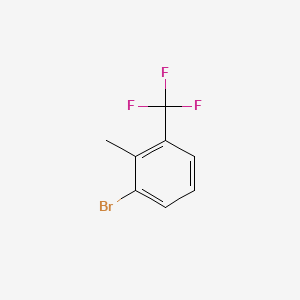

1-Bromo-2-methyl-3-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-methyl-3-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with trifluoromethyl groups. These compounds are of interest due to their potential applications in organic synthesis, particularly as precursors for the synthesis of more complex molecules or as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the synthesis of a natural product closely related to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene was accomplished starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another synthesis approach reported the preparation of a sterically hindered aryl bromide, indicating the versatility of synthetic methods for such compounds . Additionally, the synthesis and characterization of a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, were discussed, highlighting the use of NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can exhibit interesting features such as rotational isomerism, as indicated by NMR spectroscopy . Conformational studies on crowded benzene derivatives have shown unique properties and conformations due to steric effects . X-ray crystallography has been used to determine the structures of various bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can lead to a variety of chemical transformations. For example, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene generates a phenyllithium intermediate that can undergo further reactions . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis has also been demonstrated, with the formation of various organometallic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of rotational isomers and their interconversion upon heating affects the NMR spectral properties . The steric hindrance introduced by substituents such as trimethylsilyl groups can lead to unique conformations and properties . The crystal structures of these compounds provide insights into their solid-state properties, including intermolecular interactions and packing .

科学的研究の応用

1. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 1-Bromo-2-methyl-3-(trifluoromethyl)benzene, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application: The synthesis of TFMP involves various chemical reactions, including vapor-phase reactions . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Direct Arylations of Heteroarenes

- Application Summary: 1-Bromo-2-methyl-3-(trifluoromethyl)benzene is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .

- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes and only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

- Results: High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

3. Preparation of Tetrakis

- Application Summary: 1,3-Bis (trifluoromethyl)-5-bromobenzene is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Safety And Hazards

特性

IUPAC Name |

1-bromo-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKTZQGAWXNTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379624 |

Source

|

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

CAS RN |

69902-83-6 |

Source

|

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)